3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid
Description
3-({1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is a synthetic intermediate featuring a Boc (tert-butoxycarbonyl)-protected azetidine ring connected via a methoxy linker to a propanoic acid moiety. The compound’s structure combines a strained four-membered azetidine ring with a Boc group, which stabilizes the amine during synthetic processes. The methoxy group enhances molecular flexibility, while the propanoic acid enables further functionalization, such as conjugation or salt formation.
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFLHIKTVZMAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
The introduction of the methoxypropanoic acid side chain requires regioselective alkylation at the azetidine’s 3-position. Two primary methods dominate: Mitsunobu reactions and Sₙ2 substitutions .
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between azetidine-3-methanol and 3-bromopropanoic acid derivatives. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling, often in THF or DMF at 0–25°C. This method offers high regioselectivity but requires careful purification to remove phosphine oxides.
Example Protocol :
Performance Metrics:
Sₙ2 Alkylation
Alternative approaches employ Sₙ2 displacement using alkyl halides. For instance, treating 1-Boc-azetidine-3-methanol with methyl 3-bromopropanoate in the presence of NaH or K₂CO₃ in DMF at 60°C yields the methyl ester intermediate, which is subsequently hydrolyzed to the acid.
Optimization Insight :
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Base Choice : NaH provides faster kinetics but risks over-alkylation, whereas K₂CO₃ offers better selectivity at the expense of longer reaction times.
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Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the azetidine oxygen.
Deprotection and Final Purification
Acidic Deprotection of the Boc Group
While the Boc group is typically retained in the final product, partial deprotection may occur during synthesis. Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM are standard reagents for Boc removal. However, excessive acid exposure must be avoided to prevent ester hydrolysis in the propanoic acid moiety.
Deprotection Conditions :
Chromatographic Purification
Final purification employs reverse-phase HPLC or silica gel chromatography. Mobile phases such as acetonitrile/water (with 0.1% formic acid) or ethyl acetate/hexane mixtures are used to isolate the target compound.
Analytical Characterization
Rigorous analytical validation ensures structural fidelity and purity:
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 254 nm) typically shows a single peak with >95% purity, confirming the absence of alkylation byproducts or deprotection artifacts.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of Mitsunobu vs. Sₙ2 alkylation methods:
| Parameter | Mitsunobu Reaction | Sₙ2 Alkylation |
|---|---|---|
| Yield | 65–72% | 50–68% |
| Regioselectivity | High | Moderate |
| Byproducts | Phosphine oxides | Over-alkylation |
| Scalability | Limited by DEAD cost | More scalable |
| Purification Complexity | Moderate | Simple |
Challenges and Optimization Opportunities
Side Reactions
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Ester Hydrolysis : The propanoic acid’s methyl ester is prone to hydrolysis under basic or acidic conditions. Using milder bases (e.g., K₂CO₃ instead of NaOH) mitigates this.
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Azetidine Ring Strain : The four-membered ring’s strain complicates alkylation. Pre-activating the alcohol as a tosylate improves Sₙ2 reactivity.
Chemical Reactions Analysis
Key Chemical Reactions
This compound undergoes several characteristic reactions due to its functional groups:
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Esterification : The carboxylic acid group reacts with alcohols to form esters under acidic conditions, a common transformation in organic synthesis .
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Deprotection of tert-butoxycarbonyl (Boc) group : The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which is critical for further functionalization .
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Mitsunobu reaction : The methoxy group can participate in nucleophilic substitution reactions, enabling coupling with other substrates .
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Ester hydrolysis : The ester functionality can be hydrolyzed to regenerate the carboxylic acid under basic or acidic conditions, depending on the ester type .
Comparison with Structural Analogues
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 PROTAC Development
One of the primary applications of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to drug development by selectively eliminating disease-associated proteins. The rigidity provided by this compound enhances the three-dimensional orientation of the degrader, which is crucial for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself .
1.2 Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to the creation of diverse pharmacophores. Researchers have utilized it to synthesize other azetidine derivatives that demonstrate significant biological activity, including potential anti-cancer properties .
Chemical Conjugates and Linkers
2.1 Chemical Conjugates
In addition to its role in PROTACs, this compound is employed in creating chemical conjugates that can enhance the delivery of therapeutic agents. By linking drugs to this compound, researchers can improve solubility and bioavailability, which are critical factors in drug efficacy .
2.2 Linker Applications
The compound's linker properties are vital in bioconjugation chemistry. It can be used to connect various biomolecules, facilitating the design of targeted therapies that require precise delivery mechanisms. This application is particularly relevant in antibody-drug conjugates (ADCs), where effective linkers are essential for maintaining stability during circulation while ensuring release at target sites .
Case Studies and Research Findings
3.1 Polymorphic Behavior
Research has indicated that this compound exhibits polymorphic transitions under mechanical stress, such as grinding. This finding has implications for its storage and handling in pharmaceutical formulations, as different polymorphs may exhibit varying solubility and stability profiles .
3.2 Therapeutic Potential
In studies focusing on azetidine derivatives, compounds similar to this compound have shown promise as inhibitors for certain biological pathways involved in diseases like cancer and autoimmune disorders. The ability to modify this compound further allows for optimization of its therapeutic effects .
Summary Table of Applications
| Application Area | Description |
|---|---|
| PROTAC Development | Used as a rigid linker for targeted protein degradation |
| Synthesis of Bioactive Compounds | Serves as a building block for creating diverse pharmacophores |
| Chemical Conjugates | Enhances delivery and bioavailability of therapeutic agents |
| Linker Applications | Facilitates bioconjugation for targeted therapies |
| Polymorphic Behavior | Exhibits polymorphic transitions affecting stability and solubility |
| Therapeutic Potential | Shows promise as an inhibitor in cancer and autoimmune disease pathways |
Mechanism of Action
The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Key Structural Attributes :
- Heterocycle : Azetidine (4-membered ring, introducing ring strain and reactivity).
- Protective Group : Boc (acid-labile, orthogonal to Fmoc in peptide synthesis).
- Linker : Methoxy (ether bond, hydrolytically stable).
- Functional Group: Propanoic acid (carboxylic acid for derivatization).
Estimated Properties (based on structural analogs):
- Molecular Formula: ~C₁₂H₂₁NO₅
- Molecular Weight: ~259.3 g/mol
- CAS: Not explicitly provided in evidence; related compounds in and have CAS 1361197-86-5 and 162045-40-1, respectively.
Structural and Functional Variations
The following table compares the target compound with structurally analogous molecules from the provided evidence:
Key Comparative Insights
Heterocycle Impact :
- The target’s azetidine ring introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to piperidine analogs (e.g., ’s piperidine-based compounds) . However, piperidine derivatives exhibit greater conformational stability in aqueous media.
Linker Groups: The methoxy linker in the target provides hydrolytic stability, unlike the aminooxy group in ’s compound (9a), which can form oximes but is prone to oxidation .
Substituent Effects: Branched chains (e.g., ’s 2-methylpropanoic acid) reduce solubility in polar solvents compared to the target’s linear chain . Aromatic substituents (e.g., ’s chlorophenyl group) increase hydrophobicity, affecting membrane permeability in biological systems .
Protective Group Compatibility :
- The Boc group in the target allows orthogonal deprotection with Fmoc (e.g., ’s Fmoc-N-Me-D-Tyr(tBu)-OH), enabling sequential peptide synthesis strategies .
Challenges and Advantages
- Azetidine Limitations : Ring-opening reactions may occur under acidic or high-temperature conditions.
- Boc Advantages : Compatibility with Fmoc-based solid-phase synthesis () for complex molecular architectures .
Q & A
Q. What are the recommended synthetic routes for 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid, and what yields can be expected?
A practical method involves coupling tert-butyl 3-oxoazetidine-1-carboxylate with a propanoic acid derivative bearing a reactive linker (e.g., aminooxy or methoxy group). For example, a related compound, 2-(((1-(tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid, was synthesized using tert-butyl 3-oxoazetidine-1-carboxylate and 2-(aminooxy)propanoic acid hydrochloride in the presence of NaOAc, achieving 100% yield under mild conditions . Purification via preparative HPLC is recommended to isolate the product as an off-white amorphous solid .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization steps include:
- NMR Spectroscopy : Confirm the presence of the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and the azetidine ring protons (δ ~3.5–4.5 ppm).
- Mass Spectrometry : Verify the molecular ion peak matching the molecular formula (C14H23NO5, calculated molecular weight: 309.34 g/mol).
- HPLC Purity Analysis : Ensure ≥95% purity for biological studies .
Q. What safety precautions are necessary when handling this compound?
- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher exposure .
- Skin Protection : Wear nitrile gloves and lab coats to avoid direct contact .
- Incompatibilities : Avoid strong acids/bases, oxidizers, and reducing agents, as they may degrade the Boc group or azetidine ring .
Advanced Research Questions
Q. How does the Boc-protected azetidine moiety influence the compound’s stability under acidic or basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA), making it suitable for temporary protection in multi-step syntheses. However, prolonged exposure to bases (e.g., NaOH) may hydrolyze the ester linkage in the propanoic acid chain . Stability studies should monitor pH-dependent degradation via LC-MS over 24–72 hours.
Q. What strategies optimize solubility for in vitro assays, given its limited aqueous solubility?
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
For example, 3-(4-hydroxyphenyl)propanoic acid lacks the methoxy group, leading to reduced steric hindrance and altered receptor binding compared to methoxy-containing analogs . Systematic SAR studies should:
Q. What role does this compound play in peptide or prodrug synthesis?
The propanoic acid terminus serves as a conjugation site for amines (e.g., lysine residues) via carbodiimide-mediated coupling (EDC/NHS). The Boc group can be selectively deprotected to expose the azetidine amine for further functionalization .
Q. How does the compound’s stereochemistry impact its reactivity in cross-coupling reactions?
The azetidine ring’s conformation may sterically hinder reactions at the methoxy linker. Computational modeling (e.g., DFT) can predict reactivity trends, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended .
Key Recommendations for Methodological Rigor
- Contradiction Management : Replicate published protocols (e.g., ) with controlled variables (temperature, solvent purity) to ensure reproducibility.
- Advanced Analytics : Use high-resolution LC-MS/MS to trace degradation products during stability studies .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., Fmoc-protected analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
